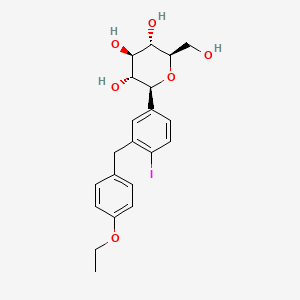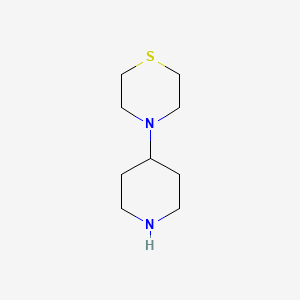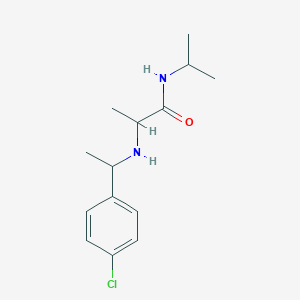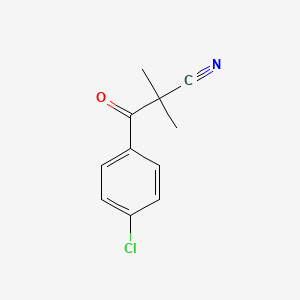![molecular formula C20H18ClN5 B14904973 N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14904973.png)
N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system fused with a pyrazole and a pyrimidine ring. This compound has shown promise in various scientific research fields, including medicinal chemistry and drug discovery .
Méthodes De Préparation
The synthesis of N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorophenethylamine with m-tolylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the desired pyrazolo[3,4-d]pyrimidine compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Analyse Des Réactions Chimiques
N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenethyl group can be replaced by other nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a kinase inhibitor, which makes it a candidate for studying cell signaling pathways.
Medicine: Due to its kinase inhibitory activity, it is being explored for its potential use in treating diseases such as cancer and inflammatory disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating various cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N-(4-Methoxyphenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a methoxy group instead of a chlorine atom, which may affect its biological activity and chemical reactivity.
N-(4-Bromophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of a bromine atom can influence the compound’s pharmacokinetic properties and binding affinity to molecular targets.
N-(4-Fluorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The fluorine atom can enhance the compound’s metabolic stability and bioavailability
Propriétés
Formule moléculaire |
C20H18ClN5 |
|---|---|
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18ClN5/c1-14-3-2-4-17(11-14)26-20-18(12-25-26)19(23-13-24-20)22-10-9-15-5-7-16(21)8-6-15/h2-8,11-13H,9-10H2,1H3,(H,22,23,24) |
Clé InChI |
YXTOCDQYJJBLEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



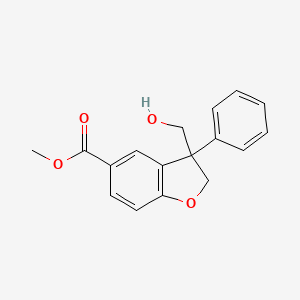
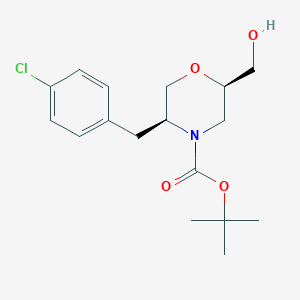


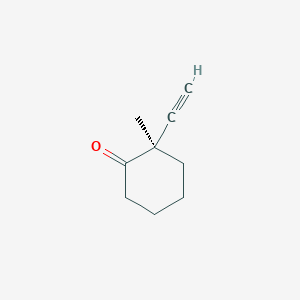

![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B14904927.png)
